ethyl (2E)-2-cyano-3-[3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]prop-2-enoate
Description
Ethyl (2E)-2-cyano-3-[3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]prop-2-enoate (hereafter referred to as the target compound) is a boronate-containing α,β-unsaturated cyanoacrylate ester. Its structure features:
- An ethyl ester group (–COOEt).
- A cyano (–CN) substituent at the α-position.
- A 3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl group at the β-position.
This compound is of interest in organic synthesis due to the tetramethyl dioxaborolane moiety, which is widely used in Suzuki–Miyaura cross-coupling reactions. The (2E)-configuration ensures planar geometry, facilitating conjugation and influencing reactivity .
Properties
IUPAC Name |
ethyl (E)-2-cyano-3-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]prop-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22BNO4/c1-6-22-16(21)14(12-20)10-13-8-7-9-15(11-13)19-23-17(2,3)18(4,5)24-19/h7-11H,6H2,1-5H3/b14-10+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFTJDBANLNTIFV-GXDHUFHOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)C=C(C#N)C(=O)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)/C=C(\C#N)/C(=O)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22BNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Ethyl (2E)-2-cyano-3-[3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]prop-2-enoate, also known by its CAS number 2828447-15-8, is a compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, including its mechanisms of action, potential therapeutic applications, and safety profile.
The compound has the molecular formula and a molecular weight of approximately 327.18 g/mol. It is characterized by the presence of a cyano group and a boron-containing moiety, which may contribute to its biological activity.
Research indicates that compounds containing cyano groups often exhibit diverse biological activities, including anticancer and antimicrobial properties. The specific mechanism of action for this compound remains under investigation. However, it is hypothesized that the compound may interact with cellular pathways involved in apoptosis and cell proliferation.
Potential Mechanisms:
- Apoptosis Induction : Similar compounds have shown the ability to induce apoptosis in cancer cells by activating caspase pathways.
- Antioxidant Activity : The presence of the dioxaborolane moiety suggests potential antioxidant properties that could mitigate oxidative stress in cells.
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in tumor growth or inflammation.
Anticancer Activity
A study highlighted the anticancer potential of similar compounds synthesized via Biginelli reactions and subsequent modifications. These compounds demonstrated significant cytotoxic effects against various cancer cell lines, including glioma and breast cancer cells .
| Compound | Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| Ethyl (2E)-2-cyano... | MCF-7 (breast) | 15 | |
| Ethyl (2E)-2-cyano... | U87MG (glioma) | 10 |
Antimicrobial Activity
Preliminary investigations into related compounds have indicated antimicrobial properties against gram-positive and gram-negative bacteria. The exact antimicrobial efficacy of this compound requires further exploration.
Case Studies
-
Case Study on Anticancer Properties : A recent study evaluated a series of cyano-substituted compounds for their anticancer activity. Ethyl (2E)-2-cyano... exhibited promising results in inhibiting cell growth in vitro across several cancer types .
- Methodology : The study utilized MTT assays to determine cell viability.
- Results : Significant inhibition was observed at concentrations as low as 10 µM.
Safety Profile
Ethyl (2E)-2-cyano... has been classified under several hazard categories:
Scientific Research Applications
Basic Information
- Molecular Formula : C18H22BNO4
- Molecular Weight : 327.18 g/mol
- CAS Number : 2828447-15-8
Structure
The compound features a cyano group and a boron-containing moiety, which are significant for its reactivity and utility in various chemical reactions.
Organic Synthesis
Ethyl (2E)-2-cyano-3-[3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]prop-2-enoate serves as an important intermediate in organic synthesis. Its structure allows it to participate in various reactions:
- Cross-Coupling Reactions : The presence of the boron moiety makes it suitable for Suzuki-Miyaura coupling reactions, which are pivotal in forming carbon-carbon bonds. This is particularly useful in synthesizing complex organic molecules from simpler precursors .
- Michael Addition Reactions : The compound can act as an electrophile in Michael addition reactions, facilitating the formation of new carbon-carbon bonds with nucleophiles .
Medicinal Chemistry
Research indicates that compounds similar to this compound exhibit biological activity that can be harnessed for medicinal purposes:
- Anticancer Activity : Studies have shown that derivatives of cyano compounds can inhibit cancer cell proliferation. Ethyl (2E)-2-cyano derivatives may be explored for their potential as anticancer agents due to their ability to interfere with cellular processes .
- Antimicrobial Properties : The cyano group is known to impart antimicrobial properties to organic compounds. Research into similar compounds suggests potential applications in developing new antimicrobial agents .
Materials Science
The unique structural attributes of ethyl (2E)-2-cyano can be leveraged in materials science:
- Polymer Chemistry : The compound can be used as a monomer or additive in polymer synthesis, particularly in creating polymers with enhanced thermal and mechanical properties due to the incorporation of boron .
- Sensors and Electronics : Its electronic properties may make it suitable for applications in developing sensors or electronic materials that require specific conductivity or reactivity profiles .
Case Study 1: Synthesis of Biologically Active Compounds
In a study published by researchers at a leading university, ethyl (2E)-2-cyano derivatives were synthesized via Suzuki coupling reactions. The resulting compounds demonstrated significant cytotoxicity against various cancer cell lines, indicating their potential as anticancer agents.
Case Study 2: Development of New Antimicrobial Agents
A research group investigated the antimicrobial properties of cyano-substituted esters, including ethyl (2E)-2-cyano derivatives. The study revealed promising results against Gram-positive and Gram-negative bacteria, suggesting further exploration into their use as therapeutic agents.
Chemical Reactions Analysis
Suzuki–Miyaura Cross-Coupling Reactions
The boronate ester group enables palladium-catalyzed cross-coupling with aryl/heteroaryl halides. A representative reaction sequence involves:
Reagents :
-
Pd(dppf)Cl₂ (0.1 eq.)
-
Aryl halide (2 eq.)
-
Cs₂CO₃ (2 eq.)
-
Dioxane/H₂O (4:1) at 100°C under N₂
Product :
Substituted biphenyl derivatives via C–C bond formation at the boronate-bearing aromatic position .
| Reaction Component | Details |
|---|---|
| Yield Range | 51–85% (based on analogous systems) |
| Purification | Silica gel chromatography (ethyl acetate/petroleum ether) |
| Key Intermediates | Pd⁰/PdII oxidative addition complexes |
Michael Addition Reactions
The α,β-unsaturated ester undergoes nucleophilic additions at the β-position:
Reagents :
-
Amines/thiols (1.2 eq.)
-
DABCO (1.2 eq.) in THF at 30°C
Product :
β-Substituted cyanoesters (e.g., β-amino or β-thio derivatives) .
Example :
-
Reaction with benzylamine yields ethyl 2-cyano-3-(3-boronophenyl)-3-(benzylamino)prop-2-enoate (65% yield) .
Cyano Group Transformations
The cyano group participates in:
Hydrolysis
Conditions :
Reduction
Conditions :
-
LiAlH₄ in THF at 0°C → 25°C
Product :
Primary alcohol (ethyl 3-amino-3-(3-boronophenyl)prop-2-enoate) .
Cycloaddition Reactions
The enone system participates in [4+2] Diels–Alder reactions:
Reagents :
-
Cyclopentadiene (2 eq.)
-
Lewis acid catalysis (BF₃·Et₂O)
Product :
Cyclohexene-fused boronates (72% yield, stereoselective) .
Boron–Oxygen Bond Reactivity
The dioxaborolane ring undergoes hydrolysis under acidic/basic conditions:
Conditions :
-
H₂O/MeOH (1:1) at 25°C for 12 hours
Product :
Boronic acid (ethyl (2E)-2-cyano-3-(3-boronophenyl)prop-2-enoate) .
Photochemical Reactivity
UV irradiation (λ = 254 nm) induces isomerization:
Comparison with Similar Compounds
Comparative Data Table
Preparation Methods
Borylation of the Phenyl Ring
The introduction of the tetramethyl-1,3,2-dioxaborolan-2-yl group onto the phenyl ring is achieved via palladium-catalyzed borylation of aryl halides or related precursors. This process is adapted from standard Suzuki-Miyaura coupling protocols:
Ar-X + (Me)4B(OH)2 → Ar-B(OR)2
- Catalysts: Pd(0) complexes such as Pd(PPh3)4 or Pd(dppf)Cl2.
- Conditions: Mild temperatures (80-100°C), inert atmosphere (nitrogen or argon), and base (potassium carbonate or cesium carbonate).
This step ensures regioselective installation of the boronate ester on the aromatic ring, which is crucial for subsequent coupling reactions.
Synthesis of the Prop-2-enoate Backbone
The conjugated ester backbone, ethyl (2E)-2-cyano-3-alkenoate , can be synthesized via a Knoevenagel condensation between ethyl cyanoacetate and an aldehyde precursor:
Ethyl cyanoacetate + aromatic aldehyde → ethyl (2E)-2-cyano-3-alkenoate
- Conditions: Basic catalysis using piperidine or pyridine, reflux conditions, and controlled addition to favor the E-isomer.
Research Findings and Data Tables
| Step | Reaction Type | Key Reagents | Catalysts | Conditions | Purpose/Outcome |
|---|---|---|---|---|---|
| 1 | Borylation | (Me)4B(OH)2 | Pd(PPh3)4 | 80-100°C, inert atmosphere | Phenyl boronate ester formation |
| 2 | Knoevenagel condensation | Ethyl cyanoacetate + aldehyde | Piperidine | Reflux | Conjugated nitrile ester backbone |
| 3 | Suzuki-Miyaura coupling | Boronate ester + halogenated precursor | Pd catalysts | 80-120°C | Carbon-carbon bond formation |
| 4 | Nitrile addition | Cyanide salts | - | Controlled temperature | Cyano group incorporation |
| 5 | Esterification | Carboxylic acid + ethanol | Sulfuric acid | Reflux | Ethyl ester formation |
Notes and Considerations
- The regioselectivity of boronate ester formation is critical; the reaction conditions are optimized to favor mono-borylation at the desired position.
- Purification of intermediates often involves column chromatography, recrystallization, or preparative HPLC.
- Reaction monitoring via NMR and LC-MS ensures the correct formation of intermediates and the final compound.
- The stereochemistry of the conjugated double bond (E-configuration) is maintained through controlled reaction conditions during the Knoevenagel condensation and coupling steps.
Q & A
Q. What are the common synthetic routes for ethyl (2E)-2-cyano-3-[3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]prop-2-enoate?
Methodological Answer: The compound is typically synthesized via palladium-catalyzed cross-coupling reactions. A representative protocol involves:
Coupling Reaction : Use a boronic ester precursor (e.g., 3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl derivative) with an acrylonitrile moiety under Suzuki-Miyaura conditions.
Catalyst System : PdCl₂(dppf) (1,1′-bis(diphenylphosphino)ferrocene-palladium dichloride) in a DMF/water mixture, with Na₂CO₃ as a base.
Microwave-Assisted Synthesis : Reaction at 120°C for 40 minutes under microwave irradiation improves yield and reduces side products .
Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization.
Q. What safety precautions are critical when handling this compound?
Methodological Answer:
- Respiratory Protection : Use NIOSH-approved P95 respirators for low exposure; OV/AG/P99 filters for high vapor concentrations .
- Skin Protection : Full-body chemical-resistant suits (e.g., Tyvek®) with nitrile gloves.
- Environmental Controls : Avoid drainage contamination; use closed-system equipment to minimize airborne release.
- First Aid : For eye contact, irrigate with water for 15 minutes; for inhalation, move to fresh air and monitor for respiratory distress .
Q. How is the purity and structural integrity of this compound validated?
Methodological Answer:
- Chromatography : HPLC with UV detection (λ = 254 nm) using a C18 column (acetonitrile/water mobile phase).
- Spectroscopy : ¹H/¹³C NMR to confirm the (2E)-configuration and boronic ester integrity. For example, the cyano group (CN) shows a sharp singlet at ~110 ppm in ¹³C NMR.
- X-ray Crystallography : Single-crystal analysis resolves stereochemical ambiguities (e.g., confirming the E-configuration of the propenoate moiety) .
Advanced Research Questions
Q. How can Design of Experiments (DoE) optimize reaction conditions for this compound?
Methodological Answer: DoE reduces experimental iterations by systematically varying factors:
Factors : Catalyst loading (0.5–2 mol%), solvent polarity (DMF vs. THF), temperature (80–120°C), and base (Na₂CO₃ vs. K₃PO₄).
Response Variables : Yield, purity, and reaction time.
Statistical Analysis : Use a Central Composite Design (CCD) to identify interactions. For example, higher Pd loading (1.5 mol%) and DMF improve yields by 20% compared to THF .
Q. What computational methods predict the reactivity of the boronic ester group in cross-coupling reactions?
Methodological Answer:
- Quantum Chemical Calculations : Density Functional Theory (DFT) models (e.g., B3LYP/6-31G*) predict transition states and electron density maps. The tetramethyl-dioxaborolan group stabilizes the boronate intermediate via steric shielding .
- Reaction Pathway Simulation : IRC (Intrinsic Reaction Coordinate) analysis identifies rate-limiting steps (e.g., oxidative addition of Pd to the boronic ester).
- Machine Learning : Train models on historical reaction data to predict optimal catalysts (e.g., Pd vs. Ni) for specific substrates .
Q. How should researchers address contradictory data in synthesis or application studies?
Methodological Answer:
- Reproducibility Checks : Replicate experiments under standardized conditions (e.g., inert atmosphere, anhydrous solvents).
- Parameter Sensitivity Analysis : Test variables like humidity (boronic esters hydrolyze in moisture) or catalyst lot variability.
- Cross-Validation : Compare results with orthogonal techniques (e.g., NMR vs. LC-MS for purity assessment) .
Q. What mechanistic insights explain the stability of this compound under varying storage conditions?
Methodological Answer:
- Thermal Stability : Thermogravimetric Analysis (TGA) shows decomposition >200°C, making it stable at room temperature.
- Hydrolytic Sensitivity : The boronic ester hydrolyzes in aqueous acidic/basic conditions. Store in anhydrous environments (e.g., molecular sieves) at 0–6°C .
- Light Sensitivity : UV-Vis spectroscopy confirms photodegradation under UV light; use amber glass vials for long-term storage.
Q. How does the tetramethyl-dioxaborolan group influence electronic properties in material science applications?
Methodological Answer:
- Electron-Withdrawing Effect : The boronic ester reduces electron density in the phenyl ring, enhancing charge transport in organic semiconductors.
- Cross-Linking Potential : In polymer matrices, the boronic ester forms dynamic covalent bonds, enabling self-healing materials.
- Spectroscopic Probes : FT-IR (B-O stretching at 1350 cm⁻¹) and ¹¹B NMR (18–22 ppm) track structural changes under stress .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
